molecular formula C14H20N2O2 B2817528 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide CAS No. 439096-49-8

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide

Cat. No. B2817528
CAS RN: 439096-49-8
M. Wt: 248.326
InChI Key: HAHGEYFRQNGRPD-UHFFFAOYSA-N
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Description

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide (4-AcCPC) is a cyclic amide derived from the pyrrole family and is a commonly used synthetic intermediate for the synthesis of a variety of compounds. 4-AcCPC is a versatile compound that has been used in a wide range of applications, including drug discovery, as an intermediate for the synthesis of other compounds, and in the study of its biochemical and physiological effects.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide, focusing on six unique fields:

Pharmaceutical Development

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide is being explored for its potential in pharmaceutical development due to its unique chemical structure. Researchers are investigating its role as a lead compound in the synthesis of new drugs, particularly for its potential anti-inflammatory and analgesic properties . Its ability to interact with specific biological targets makes it a promising candidate for drug discovery and development.

Cancer Research

In cancer research, this compound is studied for its potential anti-cancer properties. Its structure allows it to interact with various cellular pathways involved in cancer progression. Researchers are examining its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells . This makes it a valuable compound in the search for new cancer therapies.

Neuroscience

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide is also being investigated for its effects on the nervous system. Studies are focusing on its potential neuroprotective effects and its ability to modulate neurotransmitter systems . This research could lead to new treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antimicrobial Research

The compound’s potential antimicrobial properties are another area of interest. Researchers are exploring its effectiveness against various bacterial and fungal pathogens . This could lead to the development of new antimicrobial agents, addressing the growing issue of antibiotic resistance.

Material Science

Beyond biological applications, this compound is also being explored in material science. Researchers are investigating its potential use in the development of new materials with unique properties, such as enhanced conductivity or novel optical characteristics. This could have implications for the development of advanced materials for electronics and other industries.

These diverse applications highlight the versatility and potential of 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide in scientific research. Each field leverages its unique chemical properties to address specific challenges and advance knowledge in various domains.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich MDPI Molecules Sigma-Aldrich MDPI Molecules : Sigma-Aldrich : MDPI Molecules

properties

IUPAC Name

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(17)11-8-13(15-9-11)14(18)16-12-6-4-2-3-5-7-12/h8-9,12,15H,2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGEYFRQNGRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330141
Record name 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

439096-49-8
Record name 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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